1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group
Scientific Research Applications
1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
The compound “1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” contains an indole moiety . Indole derivatives are known to bind with high affinity to multiple receptors , which could be the primary targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound “this compound” might also affect similar pathways.
Pharmacokinetics
The presence of the indole moiety might influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on the known effects of indole derivatives, it might have a broad range of biological activities .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These could include the pH of the environment, presence of other molecules, temperature, and more .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s biochemical properties are influenced by the spatial orientation of substituents, which can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Molecular Mechanism
Compounds with similar structures have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the acylation of the pyrrolidine ring with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Comparison with Similar Compounds
- 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-2-carboxylic acid
- 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-oxopyrrolidine-3-carboxylic acid
Comparison: Compared to similar compounds, 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid may exhibit unique properties due to the specific positioning of its functional groups. These differences can influence its reactivity, biological activity, and potential applications. For instance, the position of the carboxylic acid group can affect the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)13(18)15-16-7-9(14(19)20)6-12(16)17/h3-5,9H,6-7H2,1-2H3,(H,15,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSKMXGLFYHWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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